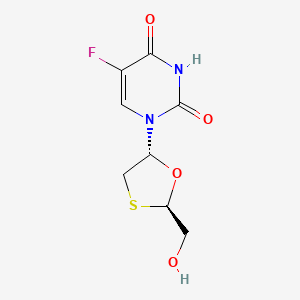
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is a synthetic nucleoside analog. This compound is notable for its antiviral properties, particularly against retroviruses such as HIV. It is a key component in antiretroviral therapy, helping to inhibit the replication of the virus within the host cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a cyclization reaction involving a thiol and an epoxide under basic conditions.
Attachment of the Pyrimidinedione Moiety: The pyrimidinedione moiety is introduced via a nucleophilic substitution reaction, where the oxathiolane intermediate reacts with a fluorinated pyrimidine derivative.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxylation reaction, often using formaldehyde or a similar reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large reactors to carry out the cyclization, substitution, and hydroxylation reactions.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorinated pyrimidine ring, potentially leading to defluorination.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Defluorinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model nucleoside analog to study the mechanisms of nucleophilic substitution and oxidation-reduction reactions.
Biology
In biological research, it serves as a tool to investigate the mechanisms of viral replication and the action of antiviral agents.
Medicine
Medically, it is a crucial component of antiretroviral therapy for HIV/AIDS patients. It helps to reduce viral load and improve immune function.
Industry
In the pharmaceutical industry, it is used in the development and production of antiviral drugs.
Mécanisme D'action
The compound exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of retroviruses. It gets incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading within the host.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zidovudine: Another nucleoside analog used in antiretroviral therapy.
Lamivudine: A nucleoside analog with similar antiviral properties.
Emtricitabine: A fluorinated nucleoside analog used in combination therapies for HIV.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is unique due to its specific structure, which allows for effective incorporation into viral DNA and strong inhibition of reverse transcriptase. Its fluorine atom enhances its stability and resistance to metabolic degradation compared to other nucleoside analogs.
This compound’s unique properties make it a valuable tool in both research and clinical settings, contributing significantly to the fight against viral infections.
Propriétés
Numéro CAS |
145986-12-5 |
|---|---|
Formule moléculaire |
C8H9FN2O4S |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m1/s1 |
Clé InChI |
KOGYOPLNKQJQFM-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F |
SMILES canonique |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



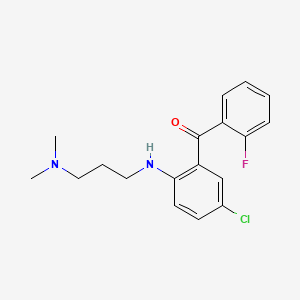

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
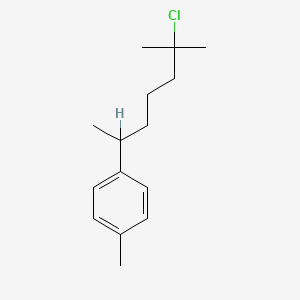
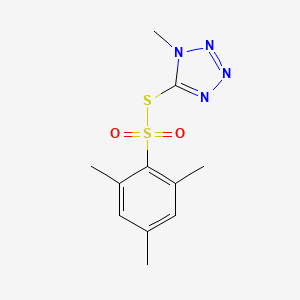



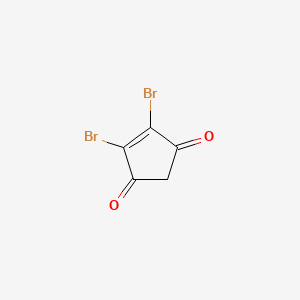
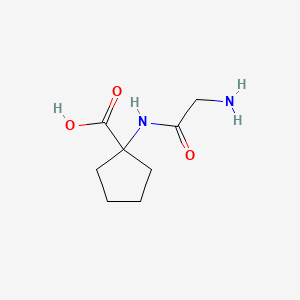
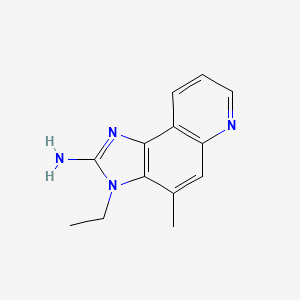
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
